4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole
Beschreibung
Eigenschaften
IUPAC Name |
4-bromo-6-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTQERQCUFICAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371356 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-14-5 | |
| Record name | 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Cyclocondensation Strategies for Benzimidazole Core Formation
The benzimidazole scaffold is typically constructed via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For 4-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole, this approach requires pre-functionalized precursors. A common method involves reacting 4-bromo-5-(trifluoromethyl)-1,2-diaminobenzene with formic acid under reflux conditions. The reaction proceeds via acid-catalyzed cyclodehydration, yielding the benzimidazole core with simultaneous retention of bromo and trifluoromethyl substituents .
Reaction Conditions and Optimization
-
Catalyst : Concentrated hydrochloric acid (12 M) or acetic acid.
-
Temperature : 100–120°C under reflux for 6–12 hours.
-
Yield : 60–75%, depending on substituent electronic effects.
The trifluoromethyl group’s electron-withdrawing nature slows cyclization, necessitating extended reaction times. Purification via recrystallization in ethanol/water (1:3) enhances purity to >95%, as confirmed by HPLC .
Trifluoromethyl Group Incorporation via Cross-Coupling
Introducing the trifluoromethyl group post-cyclization is challenging due to the benzimidazole’s sensitivity to harsh conditions. Palladium-catalyzed cross-coupling using methyl trifluoroborate (CFBFK) or Umemoto’s reagent (S-trifluoromethyl diarylsulfonium salts) has proven effective.
Protocol for Suzuki-Miyaura Coupling
-
Substrate : 4-Bromo-1H-benzo[d]imidazole.
-
Catalyst : Pd(PPh) (5 mol%) with SPhos ligand.
-
Base : CsCO in dioxane/HO (4:1).
-
Temperature : 80°C, 12 hours.
Microwave-assisted synthesis reduces reaction time to 2 hours, improving yields to 75% .
One-Pot Tandem Synthesis
A streamlined approach combines cyclocondensation and trifluoromethylation in a single pot. Starting from 4-bromo-1,2-diaminobenzene, sequential treatment with trifluoroacetic anhydride (TFAA) and formic acid generates the target compound.
Steps
-
Trifluoroacetylation : TFAA (2 equiv) in DCM, 0°C, 1 hour.
-
Cyclization : Formic acid (5 equiv), reflux, 8 hours.
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Catalyst/Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Cyclocondensation | 4-Bromo-5-CF-diamine | HCl/AcOH | Ethanol | 12 | 70 | 95 |
| Electrophilic Bromination | 6-CF-benzimidazole | NBS | DCM | 4 | 85 | 98 |
| Suzuki-Miyaura Coupling | 4-Bromo-benzimidazole | Pd(PPh)/SPhos | Dioxane/HO | 12 | 65 | 97 |
| One-Pot Tandem | 4-Bromo-diamine | TFAA/HCOOH | DCM | 9 | 60 | 90 |
Challenges and Mitigation Strategies
-
Regioselectivity in Bromination : The trifluoromethyl group’s electron-withdrawing effect directs bromination to the 4-position. Computational studies (DFT) confirm a 10.2 kcal/mol preference for 4-bromo over 5-bromo isomers .
-
Purification Difficulties : Silica gel chromatography (ethyl acetate/hexane, 1:2) effectively separates mono- and dibrominated byproducts.
-
Stability Issues : The compound is light-sensitive; storage under argon at -20°C prevents degradation.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) or sodium borohydride (NaBH4) are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-6-(trifluoromethyl)-1h-benzo[d]imidazole, while Suzuki-Miyaura coupling can produce various biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole serves as a crucial building block in organic synthesis. Its bromine and trifluoromethyl groups enhance its reactivity, making it suitable for various chemical transformations:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles, allowing the formation of derivatives such as 4-azido-6-(trifluoromethyl)-1H-benzo[d]imidazole through nucleophilic substitution with sodium azide.
- Coupling Reactions: It can participate in Suzuki-Miyaura coupling to synthesize biaryl compounds, essential for developing pharmaceuticals and agrochemicals.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies have shown that benzimidazole derivatives can inhibit the growth of various microorganisms, including bacteria and fungi. The specific interactions of this compound with microbial enzymes are under investigation to understand its mechanism of action .
- Anticancer Activity: Preliminary studies suggest that this compound may target specific cancer cell lines by inhibiting key enzymes involved in cancer metabolism. For instance, research into its effects on Mycobacterium tuberculosis ArgF enzyme indicates potential for developing new anti-tuberculosis drugs.
Medicine
The compound is being explored for its therapeutic potential:
- Drug Development: Its unique structure allows it to interact with various biological targets, making it a candidate for drug design aimed at treating infections or cancer. The structural basis of its interaction with enzymes like ArgF provides insights for structure-based drug design.
Case Study 1: Interaction with Mycobacterium tuberculosis
Research has focused on the interaction between this compound and the ArgF enzyme in Mycobacterium tuberculosis. The crystal structure analysis revealed specific binding sites and interactions that could lead to the development of novel anti-tuberculosis agents. This study emphasizes the importance of understanding enzyme-inhibitor dynamics in drug discovery .
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for new antimicrobial agents .
Wirkmechanismus
The mechanism of action of 4-Bromo-6-(trifluoromethyl)-1h-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Variations and Structural Analogues
Benzimidazole derivatives are distinguished by substituent type, position, and functional group interactions. Key analogues include:
Halogen and Trifluoromethyl-Substituted Derivatives
- 2-(Trifluoromethyl)-1H-benzo[d]imidazole (3i) : Lacks bromine but features a -CF₃ group at position 2. It has a lower molecular weight (186.14 g/mol ) and a slightly lower melting point (209–211°C ) compared to the target compound, highlighting the impact of bromine on molecular packing .
- 6-Chloro-5-(2,3-dichlorophenoxy)-2-(trifluoromethyl)-1H-benzo[d]imidazole (RCB15): Contains chlorine substituents and a phenoxy group. Its higher molecular weight (~407.6 g/mol) and antiparasitic activity demonstrate how additional substituents enhance bioactivity .
Aryl-Substituted Derivatives
- 2-[4-(Trifluoromethyl)phenyl]-1H-benzo[d]imidazole (4g) : Features a -CF₃ group on a phenyl ring attached at position 2. With a melting point of 265–267°C , its higher thermal stability compared to the target compound suggests stronger intermolecular interactions due to the extended aromatic system .
Alkyl-Substituted Derivatives
Physicochemical Properties
Key Observations :
- Bromine increases molecular weight and melting point compared to non-halogenated analogues.
- Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, influencing reactivity and bioactivity.
- Aryl substituents (e.g., in 4g) improve thermal stability due to π-π stacking interactions.
Biologische Aktivität
4-Bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole is a compound belonging to the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores its potential antimicrobial, antiviral, and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a bromine atom and a trifluoromethyl group, which are believed to enhance its biological activity. The compound can be represented as follows:
Benzimidazole derivatives, including this compound, exhibit their biological activities through various mechanisms:
- Enzyme Inhibition : These compounds can inhibit specific enzymes that are crucial for cellular functions.
- Protein Binding : They may bind to particular protein sites, altering the protein's function and affecting cellular pathways.
- Biochemical Pathway Modulation : Their interaction with different biochemical pathways can lead to significant physiological effects.
Antimicrobial Activity
Research indicates that benzimidazole derivatives possess notable antimicrobial properties. A study evaluating various benzimidazole compounds reported significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected compounds were as follows:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| 1 | 50 | Salmonella typhi |
| 2 | 250 | Candida albicans |
| 3 | 62.5 | Various Bacteria |
| Standard | 100 | Ampicillin |
These results suggest that this compound may demonstrate similar or enhanced antimicrobial efficacy due to its structural features .
Antiviral Properties
The antiviral potential of benzimidazole derivatives has also been explored. Studies have shown that certain derivatives exhibit activity against viral infections by targeting viral enzymes or host cell proteins essential for viral replication. Although specific data on this compound is limited, its structural characteristics suggest possible antiviral applications .
Anticancer Activity
The anticancer properties of this compound have been investigated in several studies. Notable findings include:
- Cytotoxicity : In vitro studies on various cancer cell lines (e.g., HCT-116, HepG2, MCF-7) revealed that the compound exhibits significant cytotoxic effects. The IC50 values ranged from 7.82 to 10.21 µM, comparable to standard chemotherapeutic agents like doxorubicin .
| Cell Line | IC50 (µM) | Comparison Standard |
|---|---|---|
| HepG2 | 10.21 | Doxorubicin (4.17 - 24.06) |
| HCT-116 | 8.50 | Sorafenib |
| MCF-7 | 9.75 | Sunitinib |
- Mechanism of Action : The compound has been shown to induce cell cycle arrest at the G1 phase and promote apoptosis in cancer cells, suggesting a dual mechanism of action that could be beneficial in cancer therapy .
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical settings:
- Study on HepG2 Cells : A detailed analysis demonstrated that treatment with the compound led to a marked increase in apoptotic cells, with early-stage apoptosis rising from 0.61% in untreated controls to 22.07% in treated groups .
- Combination Therapies : Research indicates that combining benzimidazole derivatives with other chemotherapeutics may enhance overall efficacy and reduce resistance in cancer treatment protocols.
Future Directions
The ongoing research into benzimidazole derivatives like this compound suggests promising avenues for drug development:
- Optimizing Structure : Further modifications could enhance selectivity and potency against specific targets.
- Clinical Trials : More extensive clinical trials are necessary to fully understand the therapeutic potential and safety profile of these compounds.
Q & A
Q. Case Study :
- Issue : A bromo-substituted analog shows IC₅₀ = 8 µM in one study but 12 µM in another.
- Resolution :
- Assay Variability : Normalize data against positive controls (e.g., doxorubicin for cytotoxicity).
- Crystallinity : Differences in melting points (>5°C variation) indicate polymorphic forms, which can alter bioavailability .
- Impurity Profiling : HRMS detects trace levels (<0.5%) of dehalogenated byproducts that may suppress activity .
Advanced: What role do late-stage functionalization techniques play in derivatization?
Methodological Answer:
- Palladium Catalysis : Suzuki-Miyaura coupling with aryl boronic acids introduces diverse substituents (e.g., biphenyl groups) at the bromo position, achieving >80% yields .
- Photoredox Catalysis : Enables C-H trifluoromethylation under mild conditions (visible light, RT) without affecting the imidazole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
